molecular formula C8H10O3S B1480566 3-Ethoxy-4-methylthiophene-2-carboxylic acid CAS No. 2091250-81-4

3-Ethoxy-4-methylthiophene-2-carboxylic acid

Cat. No. B1480566
CAS RN: 2091250-81-4
M. Wt: 186.23 g/mol
InChI Key: NOQVKHORFNYRNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-Ethoxy-4-methylthiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Derivatives

3-Ethoxy-4-methylthiophene-2-carboxylic acid serves as a precursor in various synthetic pathways, illustrating its importance in chemical synthesis. For instance, its derivatives have been synthesized for applications ranging from pharmaceuticals to conducting polymers. One study detailed the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, demonstrating a method to create esters with potential in drug development and materials science (W. Mi, 2006). Another research highlighted the preparation and characterization of terthiophene-3′-carboxylic acid, showcasing its utility in the synthesis of functionalized polyterthiophenes for electrochromic and conducting materials (Tae-Young Lee, Y. Shim, S. Shin, 2002).

Catalysis and Chemical Reactions

The compound also plays a role in facilitating various chemical reactions through phase transfer catalysis and other mechanisms. A study on Thorpe cyclization to create 3-Aminothiophene-2-carboxylates using eco-friendly phase transfer catalysis techniques underlines the environmental and synthetic benefits of using such compounds in creating valuable thiophene derivatives (R. D. Shah, 2011). Furthermore, the development of efficient synthesis processes for related compounds, like ethyl 2-methylthiophene-3-carboxylate, showcases the adaptability and importance of these molecules in organic synthesis, offering simplicity and avoiding the use of strong bases (M. Kogami, N. Watanabe, 2011).

Materials Science and Dyeing

In materials science, derivatives of 3-Ethoxy-4-methylthiophene-2-carboxylic acid have been used to synthesize complex dyes and conductive polymers. The synthesis of disperse dyes from thiophene derivatives for application on polyester and nylon fabrics exemplifies the utility of these compounds in the textile industry, offering excellent fastness properties and diverse coloration (Isaac Oluwatobi Abolude et al., 2021). Another application involves the Gewald synthesis of 2-Aminothiophenes, further showcasing the versatility of thiophene derivatives in creating compounds with potential applications in electronics and materials chemistry (V. Tormyshev et al., 2006).

Mechanism of Action

properties

IUPAC Name

3-ethoxy-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-3-11-6-5(2)4-12-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQVKHORFNYRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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